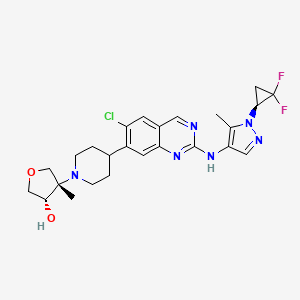

Lrrk2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H29ClF2N6O2 |

|---|---|

Molecular Weight |

519.0 g/mol |

IUPAC Name |

(3S,4S)-4-[4-[6-chloro-2-[[1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |

InChI |

InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1 |

InChI Key |

VFCYOTBJVABSBY-ZDXQCDESSA-N |

Isomeric SMILES |

CC1=C(C=NN1[C@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@]6(COC[C@H]6O)C |

Canonical SMILES |

CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |

Origin of Product |

United States |

Foundational & Exploratory

Lrrk2-IN-4: An In-Depth Technical Guide on a Potent LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 is a key focus of ongoing research and drug development efforts. This technical guide provides a comprehensive overview of Lrrk2-IN-4, a potent inhibitor of LRRK2, with a focus on its discovery, synthesis pathway, and pharmacological properties.

This compound: Core Data

This compound, with the chemical name 2-((2-(4-chlorophenyl)benzo[d]oxazol-6-yl)amino)-N-methylbenzamide, is a highly potent inhibitor of LRRK2 kinase activity.

| Property | Value | Reference |

| Chemical Name | 2-((2-(4-chlorophenyl)benzo[d]oxazol-6-yl)amino)-N-methylbenzamide | MedChemExpress |

| Molecular Formula | C21H16ClN3O2 | MedChemExpress |

| Molecular Weight | 377.83 g/mol | MedChemExpress |

| IC50 (LRRK2) | 2.6 nM | MedChemExpress[1] |

Putative Synthesis Pathway

A definitive, published synthesis pathway for this compound is not currently available. However, based on its chemical structure, a plausible multi-step synthetic route can be proposed, drawing from established methods in medicinal chemistry for the synthesis of similar benzoxazole and benzamide derivatives. The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard assays used for evaluating LRRK2 inhibitors can be described.

LRRK2 Kinase Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against LRRK2.

Objective: To measure the IC50 value of this compound against LRRK2 kinase.

Materials:

-

Recombinant human LRRK2 protein (wild-type or mutant)

-

LRRKtide (a synthetic peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the this compound dilutions.

-

Add the LRRK2 enzyme and LRRKtide substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (General Protocol)

This protocol describes a method to assess the ability of this compound to inhibit LRRK2 activity within a cellular context.

Objective: To measure the cellular potency of this compound by quantifying the phosphorylation of a LRRK2 substrate.

Materials:

-

Human cell line expressing LRRK2 (e.g., HEK293T)

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-phospho-Rab10 (a LRRK2 substrate), anti-total Rab10, anti-LRRK2

-

Western blot reagents and equipment

Procedure:

-

Culture HEK293T cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Rab10, total Rab10, and LRRK2.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantify the band intensities and determine the ratio of phospho-Rab10 to total Rab10 to assess the level of LRRK2 inhibition at different concentrations of this compound.

LRRK2 Signaling Pathway

This compound, as a LRRK2 kinase inhibitor, is expected to modulate the downstream signaling pathways regulated by LRRK2. LRRK2 is a complex, multi-domain protein involved in various cellular processes. Its kinase activity has been implicated in the phosphorylation of a number of substrates, including Rab GTPases, which are key regulators of vesicular trafficking.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent inhibitor of LRRK2 kinase activity, making it a valuable tool for researchers studying the role of LRRK2 in health and disease. While a comprehensive public profile of this compound is not yet available, this guide provides a foundational understanding based on its known chemical structure and the established methodologies for characterizing LRRK2 inhibitors. Further research and publication of the primary discovery and characterization data for this compound will be crucial for a more complete understanding of its therapeutic potential.

References

for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of Lrrk2-IN-1 in LRRK2 Kinase Activity Modulation

This guide provides a comprehensive overview of Lrrk2-IN-1, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), and its role in modulating LRRK2 kinase activity. This document details the mechanism of action, quantitative data, and experimental protocols relevant to the study of Lrrk2-IN-1.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its association with Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[1][2][3][4] Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein.[1][3] This hyperactivity is believed to contribute to the neurotoxic effects observed in PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.

Lrrk2-IN-1 is a small molecule inhibitor that has demonstrated significant potency against both wild-type (WT) and mutant forms of LRRK2.[1] Its ability to modulate LRRK2 kinase activity makes it a valuable tool for researchers studying the physiological and pathological roles of LRRK2.

Mechanism of Action

Lrrk2-IN-1 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to LRRK2 substrates. The primary mechanism to assess the cellular activity of LRRK2 inhibitors like Lrrk2-IN-1 is by measuring the dephosphorylation of LRRK2 at specific serine residues, most notably Ser910 and Ser935.[5][6] Inhibition of LRRK2 kinase activity leads to a rapid decrease in the phosphorylation of these sites.[5][6]

Furthermore, LRRK2 is known to phosphorylate a number of Rab GTPases, which are key regulators of vesicular trafficking.[7][8] The inhibition of LRRK2 by Lrrk2-IN-1 effectively blocks the phosphorylation of these Rab substrates, thereby impacting downstream cellular processes such as autophagy and endosomal trafficking.[2]

Quantitative Data for Lrrk2-IN-1

The inhibitory potency of Lrrk2-IN-1 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | LRRK2 Variant | Value | Assay Type | Reference |

| IC50 | Wild-Type | 13 nM | Biochemical Kinase Assay | [1] |

| IC50 | G2019S Mutant | 6 nM | Biochemical Kinase Assay | [1] |

Table 1: Biochemical Potency of Lrrk2-IN-1

| Parameter | Cell Line | LRRK2 Variant | Value | Assay Type | Reference |

| IC50 | U-2 OS | Wild-Type | 0.2 µM | TR-FRET Cellular Assay (pSer935) | [5][6] |

| IC50 | U-2 OS | G2019S Mutant | 0.1 µM | TR-FRET Cellular Assay (pSer935) | [5][6] |

| IC50 | SH-SY5Y | Wild-Type | 0.3 µM | TR-FRET Cellular Assay (pSer935) | [5] |

| IC50 | SH-SY5Y | G2019S Mutant | 0.2 µM | TR-FRET Cellular Assay (pSer935) | [5] |

| IC50 | HEK293T | Wild-Type | 0.2 µM | TR-FRET Cellular Assay (pSer935) | [5] |

| IC50 | HEK293T | G2019S Mutant | 0.1 µM | TR-FRET Cellular Assay (pSer935) | [5] |

Table 2: Cellular Potency of Lrrk2-IN-1 (pSer935)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay is a high-throughput method to measure the phosphorylation of LRRK2 at Ser935 in a cellular context.

-

Cell Culture and Transduction:

-

Compound Treatment:

-

Lysis and Detection:

-

Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-pSer935 antibody.[5][6]

-

Incubate at room temperature to allow for antibody binding.

-

Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal using a plate reader. The signal is generated by the proximity of the terbium-labeled antibody (donor) to the GFP-tagged LRRK2 (acceptor) when LRRK2 is phosphorylated at Ser935.[5][6]

-

This method allows for the direct visualization and quantification of changes in LRRK2 and Rab phosphorylation.

-

Cell Lysis:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the cell lysates.

-

Prepare samples with equal amounts of protein in loading buffer.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for LRRK2 pSer935, total LRRK2, phospho-Rab (e.g., pRab10), and total Rab.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect the signal using a chemiluminescence-based method.[10][11]

-

Visualizations

Caption: LRRK2 Signaling Pathway and Lrrk2-IN-1 Inhibition.

Caption: TR-FRET Cellular Assay Workflow.

Caption: Lrrk2-IN-1's Therapeutic Rationale.

Conclusion

Lrrk2-IN-1 is a powerful research tool for investigating the complex biology of LRRK2. Its ability to potently and selectively inhibit LRRK2 kinase activity allows for the elucidation of the downstream consequences of LRRK2 signaling in both normal and pathological states. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working to understand and target LRRK2 in Parkinson's disease and other associated disorders. Further research into the in vivo efficacy and safety of LRRK2 inhibitors like Lrrk2-IN-1 will be crucial in translating these preclinical findings into viable therapeutic strategies.

References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Leucine-Rich Repeat Kinase 2 (LRRK2): A Key Player in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 7. protocols.io [protocols.io]

- 8. Assay for PhosphoRab activation of LRRK2 Kinase â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 10. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]

Investigating Lrrk2-IN-4 Effects on LRRK2 Autophosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Lrrk2-IN-4, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), on the autophosphorylation of the LRRK2 protein. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for Parkinson's disease and other LRRK2-associated pathologies.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also associated with an increased risk for the sporadic form of the disease.[2][3] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased LRRK2 kinase activity.[2][4] This hyperactivity is believed to contribute to the neurodegenerative process, making LRRK2 a prime therapeutic target.

Autophosphorylation is a key regulatory mechanism for many kinases, including LRRK2. The phosphorylation of specific serine and threonine residues within the LRRK2 protein, such as Ser1292, serves as a reliable indicator of its kinase activity.[5][6][7] Therefore, monitoring the inhibition of LRRK2 autophosphorylation is a critical step in the development and characterization of LRRK2 inhibitors.

This compound belongs to a class of small molecule inhibitors designed to target the ATP-binding site of the LRRK2 kinase domain. This guide details the biochemical and cellular effects of this inhibitor class on LRRK2 autophosphorylation, providing quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Note on this compound Data: Publicly available quantitative data specifically for this compound is limited. The data presented in this guide is for the closely related and well-characterized compound, LRRK2-IN-1 . LRRK2-IN-1 shares a similar chemical scaffold and mechanism of action, and its data is considered highly representative for understanding the effects of this compound.

Data Presentation

Biochemical Potency of LRRK2-IN-1

The inhibitory activity of LRRK2-IN-1 was assessed against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The half-maximal inhibitory concentration (IC50) values demonstrate the potent effect of the inhibitor on LRRK2 kinase activity.

| Target | IC50 (nM) | Assay Conditions |

| LRRK2 (WT) | 13 | 0.1 mM ATP |

| LRRK2 (G2019S) | 6 | 0.1 mM ATP |

Data sourced from a study on LRRK2-IN-1, a close analog of this compound.[4]

Kinase Selectivity Profile of LRRK2-IN-1

To assess the specificity of LRRK2-IN-1, it was screened against a panel of over 450 kinases. High selectivity is a crucial attribute for a therapeutic compound, as it minimizes off-target effects.

| Kinase | % Inhibition at 1 µM |

| LRRK2 | >99 |

| DCLK1 | >90 |

| DCLK2 | >90 |

| MAPK7 (ERK5) | >90 |

| NUAK1 | 50-75 |

| PLK4 | 50-75 |

| Over 440 other kinases | <50 |

Data represents a summary from a comprehensive kinase panel screening of LRRK2-IN-1.[4]

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol describes the measurement of LRRK2 kinase activity in a purified system, allowing for the direct assessment of an inhibitor's effect on LRRK2 autophosphorylation and substrate phosphorylation.

Materials:

-

Recombinant LRRK2 (WT or G2019S mutant)

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound (or LRRK2-IN-1)

-

Kinase Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 20 mM β-glycerophosphate)

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

4x SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 (e.g., 10-20 nM) and MBP (e.g., 0.5 mg/mL) in kinase assay buffer.

-

Add this compound at various concentrations to the reaction mixture. Include a DMSO control.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 100 µM) and [γ-³²P]ATP.

-

Incubate the reaction for 30-60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into LRRK2 (autophosphorylation) and MBP (substrate phosphorylation) using a phosphorimager.

-

Quantify the band intensities to determine the IC50 of this compound.

Western Blot for LRRK2 Autophosphorylation (pS1292) in Cells

This protocol details the detection of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context, providing a measure of target engagement and cellular potency of the inhibitor.[5][7]

Materials:

-

HEK293 cells overexpressing LRRK2 (WT or G2019S)

-

This compound (or LRRK2-IN-1)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate HEK293 cells expressing LRRK2 and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or a DMSO control) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by adding SDS-PAGE loading buffer and heating.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-pS1292-LRRK2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total LRRK2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the cellular IC50 for the inhibition of pS1292.

Mandatory Visualizations

LRRK2 Signaling and Inhibition Pathway

Caption: LRRK2 activation involves GTP binding and leads to autophosphorylation and substrate phosphorylation. This compound inhibits the kinase activity of the active LRRK2.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for determining the cellular potency of this compound by measuring the inhibition of LRRK2 autophosphorylation at Ser1292 via Western blot.

References

- 1. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated LRRK2 autophosphorylation in brain-derived and peripheral exosomes in LRRK2 mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]

- 6. A Central Role for LRRK2 in Idiopathic Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Lrrk2-IN-4: An In-Depth Technical Guide on its Impact on Rab GTPase Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of Lrrk2-IN-4, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), on the phosphorylation of Rab GTPases. This document details the underlying signaling pathways, experimental methodologies for assessing inhibitor activity, and quantitative data on the effects of LRRK2 inhibition.

Introduction: LRRK2 and Rab GTPase Phosphorylation

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. A key pathogenic mechanism associated with these mutations is the hyperactivation of LRRK2's kinase domain.

A pivotal breakthrough in understanding LRRK2's function was the identification of a subset of Rab GTPases as its physiological substrates. Rab GTPases are master regulators of intracellular vesicular trafficking, and their phosphorylation by LRRK2 at a conserved residue within the Switch II domain has profound effects on their function. This phosphorylation event can alter their interaction with downstream effectors and regulatory proteins, thereby disrupting critical cellular processes such as endosomal and lysosomal pathways. The development of potent and selective LRRK2 kinase inhibitors, such as this compound, has been instrumental in dissecting these pathways and holds therapeutic promise for PD and other LRRK2-associated disorders.

The LRRK2 Signaling Pathway and Rab GTPase Phosphorylation

The LRRK2 signaling cascade leading to Rab GTPase phosphorylation is a complex process involving LRRK2 recruitment, activation, and kinase activity. Several Rab proteins have been identified as bona fide LRRK2 substrates, with Rab10 being one of the most extensively studied.

Quantitative Analysis of LRRK2 Inhibitor Impact on Rab GTPase Phosphorylation

| Inhibitor | Cell Type | Target | IC50 | Reference |

| MLi-2 | Human Neutrophils | pT73 Rab10 | 30 nM | [1] |

| MLi-2 | Mouse Embryonic Fibroblasts | pT73 Rab10 | 3-10 nM | [1] |

| PF-06447475 | Human Neutrophils | pT73 Rab10 | Not Reported | [1] |

This table summarizes the IC50 values for the LRRK2 inhibitor MLi-2 on Rab10 phosphorylation. Similar dose-dependent inhibition is expected for this compound.

Experimental Protocols

Western Blotting for Phospho-Rab10

This protocol describes a method for detecting LRRK2-mediated phosphorylation of Rab10 in cell lysates using western blotting.

Materials:

-

Cell culture reagents

-

This compound or other LRRK2 inhibitors

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Rab10 (Thr73)

-

Mouse anti-Rab10

-

Rabbit anti-LRRK2

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with a dose-range of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Normalize protein amounts for each sample and separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-Rab10 signal to total Rab10 and a loading control (e.g., GAPDH).

In Vitro LRRK2 Kinase Assay

This protocol outlines a method to directly measure the kinase activity of recombinant LRRK2 on a Rab GTPase substrate in the presence of an inhibitor.

Materials:

-

Recombinant human LRRK2 protein

-

Recombinant human Rab10 protein

-

This compound or other LRRK2 inhibitors

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager screen (for radiolabeled ATP)

-

Western blot reagents (if using unlabeled ATP and phospho-specific antibodies)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, recombinant Rab10, and varying concentrations of this compound.

-

Initiate Reaction: Add recombinant LRRK2 to the reaction mixture, followed by the addition of ATP (either [γ-³²P]ATP or unlabeled ATP) to start the reaction.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Radiolabeled ATP: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated Rab10.

-

Unlabeled ATP: Separate the reaction products by SDS-PAGE and perform a western blot as described in section 4.1 using a phospho-specific Rab10 antibody.

-

-

Data Analysis: Quantify the amount of phosphorylated Rab10 at each inhibitor concentration to determine the IC50 value of this compound.

Conclusion

The inhibition of LRRK2 kinase activity presents a promising therapeutic strategy for Parkinson's disease. The phosphorylation of Rab GTPases, particularly Rab10, serves as a robust and reliable biomarker for assessing LRRK2 activity in both preclinical models and clinical samples. The experimental protocols detailed in this guide provide a framework for researchers to investigate the impact of LRRK2 inhibitors like this compound on this critical signaling pathway. Further quantitative characterization of this compound's effect on Rab GTPase phosphorylation will be crucial for its continued development as a potential therapeutic agent.

References

Understanding the structural basis of Lrrk2-IN-4 binding to LRRK2

An In-Depth Guide to the Structural Basis of Inhibitor Binding to LRRK2

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Understanding the structural and quantitative basis of small molecule inhibitor binding to Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease.

Note on Lrrk2-IN-4: Publicly available scientific literature and structural databases contain limited specific information regarding the inhibitor "this compound". Therefore, this guide will focus on the well-characterized structural and functional principles of inhibitor binding to LRRK2, using potent and extensively studied inhibitors such as LRRK2-IN-1 and others as primary examples to illustrate the core concepts.

Introduction to LRRK2 as a Therapeutic Target

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain enzyme whose mutations are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] The discovery that pathogenic mutations, particularly the prevalent G2019S mutation, lead to increased kinase activity has positioned the LRRK2 kinase domain as a premier target for therapeutic intervention.[3] Consequently, significant effort has been dedicated to developing small molecule inhibitors that can modulate LRRK2's catalytic function. Understanding the precise structural basis of how these inhibitors bind is critical for optimizing their potency, selectivity, and drug-like properties.

LRRK2 Structure and Signaling Pathway

LRRK2 is a 286 kDa protein comprising seven distinct domains: N-terminal armadillo (ARM), ankyrin (ANK), and leucine-rich repeats (LRR), followed by a central catalytic core consisting of a Ras-of-complex (ROC) GTPase domain, a C-terminal of ROC (COR) domain, and a kinase domain. A C-terminal WD40 domain completes the architecture.[2][5] This multi-domain structure allows for complex regulation of its enzymatic activities and its involvement in various cellular processes.

The LRRK2 signaling cascade is primarily linked to the regulation of vesicular trafficking.[6] A key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane transport.[6] Pathogenic mutations in LRRK2 enhance this phosphorylation, leading to disruptions in cellular processes such as autophagy and lysosomal function.

Structural Basis of LRRK2 Kinase Inhibition

The kinase domain of LRRK2 adopts a canonical two-lobe structure (N-lobe and C-lobe) with the ATP-binding site located in the cleft between them. Small molecule inhibitors are typically ATP-competitive, meaning they occupy this binding site and prevent the binding and hydrolysis of ATP.

Recent cryo-electron microscopy (cryo-EM) structures have provided unprecedented insight into the full-length LRRK2 protein, revealing how inhibitors can stabilize different conformational states.[7]

-

Type I Inhibitors: These inhibitors bind to the active conformation of the kinase. The structure of LRRK2 bound to the Type I inhibitor MLi-2 shows the kinase in an "active-like" state.[7] These inhibitors typically form critical hydrogen bonds with the "hinge" region of the kinase domain (residues E1948, M1949, A1950), mimicking the interaction of the adenine ring of ATP.[2]

-

Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase, often characterized by a "DFG-out" or, in the case of LRRK2, a "DYG-out" motif. The structure of LRRK2 with the Type II inhibitor GZD-824 reveals this inactive DYG-out conformation.[7] This mode of binding often involves an additional hydrophobic pocket adjacent to the ATP site, which can confer greater selectivity.

The G2019S mutation is located in the activation loop of the kinase domain. Structural and kinetic studies suggest this mutation may favor the active, "DYG-in" conformation, thereby increasing the catalytic rate and potentially altering inhibitor affinity.[8]

Quantitative Data on LRRK2 Inhibitors

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their dissociation constant (Kd) in binding assays. The tables below summarize data for several well-characterized LRRK2 inhibitors.

| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Reference |

| LRRK2-IN-1 | 13 | 6 | [2] |

| GSK2578215A | 10.1 | 8.9 | [9] |

| TAE684 | 7.8 | 6.1 | [9] |

| CZC-54252 | 1.28 | 1.85 | [9] |

| PF-06447475 | 3 | 11 | [9] |

| JH-II-127 | 6.6 | 2.2 | [2] |

| MLi-2 | - | 0.76 | [2] |

Table 1: Biochemical IC50 values for selected LRRK2 inhibitors.

| Inhibitor | LRRK2 WT Ki (nM) | LRRK2 G2019S Ki (nM) | Reference |

| GNE-9605 | 2 | - | [9] |

Table 2: Biochemical Ki values for selected LRRK2 inhibitors. Note: Data availability varies across different compounds and assay types.

Experimental Protocols

Determining the binding mechanism and potency of LRRK2 inhibitors requires a combination of biochemical, cellular, and structural biology techniques.

In Vitro LRRK2 Kinase Assay (IC50 Determination)

This protocol describes a generic method for measuring the inhibition of purified LRRK2 kinase activity, often using a luminescence-based readout that quantifies ATP consumption.

Materials:

-

Purified recombinant LRRK2 enzyme (WT or G2019S)

-

LRRK2 substrate (e.g., LRRKtide peptide)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Test inhibitor (e.g., Lrrk2-IN-1) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well assay plates

Procedure:

-

Prepare a reaction mix containing the LRRK2 enzyme and substrate in kinase buffer.

-

In a 384-well plate, add 1 µL of serially diluted inhibitor or DMSO vehicle control.

-

Add 2 µL of the enzyme/substrate mix to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final concentration of ATP should be near its Km for LRRK2 (approx. 10-15 µM).[10]

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This reagent depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Activity Assay (Western Blot for pS935)

Inhibition of LRRK2 kinase activity in cells leads to the dephosphorylation of serine 935 (pS935), which serves as a robust pharmacodynamic biomarker.[3]

Materials:

-

Cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293 cells)

-

Cell culture media and reagents

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total-LRRK2

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the LRRK2 inhibitor for a specified time (e.g., 2-24 hours).

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

-

Denature an equal amount of protein from each sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (anti-pS935 and anti-total LRRK2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the pS935 signal to the total LRRK2 signal to assess dose-dependent inhibition.

Structural Biology Workflow (Cryo-EM)

Determining the high-resolution structure of an inhibitor bound to full-length LRRK2 is now feasible using single-particle cryo-electron microscopy.

Procedure Outline:

-

Protein Expression and Purification: Express full-length, FLAG-tagged human LRRK2 in a suitable system like Expi293F cells.[11] Purify the protein using anti-FLAG affinity chromatography.

-

Complex Formation: Incubate the purified LRRK2 with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Cryo-EM Sample Preparation: Apply the LRRK2-inhibitor complex to cryo-EM grids and vitrify them by plunge-freezing in liquid ethane.

-

Data Collection: Collect tilt-series images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, 3D classification, and final high-resolution 3D reconstruction of the complex.

-

Model Building and Analysis: Build an atomic model into the resulting cryo-EM density map to visualize the inhibitor's binding pose and its specific interactions with the amino acid residues of the LRRK2 active site.

Conclusion

The development of potent and selective LRRK2 inhibitors represents a promising therapeutic strategy for Parkinson's disease. A deep understanding of the structural basis of inhibitor binding, facilitated by advanced techniques like cryo-EM, is paramount. This knowledge allows for the rational design of next-generation drugs with improved efficacy and reduced off-target effects. By characterizing how compounds like LRRK2-IN-1 and others interact with the LRRK2 kinase domain at an atomic level, researchers can exploit specific features of the ATP-binding pocket to achieve high affinity and selectivity, ultimately paving the way for clinical success.

References

- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LRRK2 Structure-Based Activation Mechanism and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of LRRK2 in Parkinson’s disease and model for microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. Unique Functional and Structural Properties of the LRRK2 Protein ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LRRK2 expression and purification [protocols.io]

Lrrk2-IN-4: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain enzyme that has emerged as a critical therapeutic target for Parkinson's disease and other neurodegenerative disorders. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and dysregulation of its kinase activity is implicated in sporadic cases as well.[1][2] Lrrk2-IN-4 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a vital chemical tool to investigate the cellular functions of LRRK2 and its role in disease pathogenesis. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While specific quantitative data for this compound is limited in the public domain, data from the closely related and well-characterized inhibitor LRRK2-IN-1, as well as other potent LRRK2 inhibitors, are used as a reliable proxy to illustrate the effects of potent LRRK2 kinase inhibition.

Core Mechanism of Action

This compound and its analogs are ATP-competitive inhibitors that bind to the kinase domain of LRRK2, preventing the transfer of phosphate from ATP to its substrates.[3] The most well-established substrates of LRRK2 are a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking.[4][5] Pathogenic mutations in LRRK2, such as the common G2019S mutation, enhance its kinase activity, leading to hyperphosphorylation of these Rab substrates.[6][7] this compound treatment effectively reverses this hyperphosphorylation, thereby restoring normal vesicular trafficking and mitigating the downstream cellular pathology.[8]

Quantitative Data on LRRK2 Inhibition

The efficacy of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize key quantitative data for LRRK2 inhibitors, which are expected to be comparable to this compound.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | In vitro kinase assay | [3] |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | In vitro kinase assay | [3] |

| LRRK2-IN-6 | LRRK2 (Wild-Type) | 49,000 | Cellular assay | [9] |

| LRRK2-IN-6 | LRRK2 (G2019S) | 4,600 | Cellular assay | [9] |

| CZC-25146 | LRRK2 (Wild-Type) | 4.76 | TR-FRET assay | [10] |

| CZC-25146 | LRRK2 (G2019S) | 6.87 | TR-FRET assay | [10] |

Table 1: Inhibitory Potency of LRRK2 Inhibitors. This table provides a comparative overview of the IC50 values for several LRRK2 inhibitors against both wild-type and the common G2019S mutant form of the LRRK2 protein.

| Phosphorylation Site | Cell Type | Fold Change upon LRRK2 Inhibition | Method | Reference |

| Rab10 (pT73) | Mouse Embryonic Fibroblasts | Significant decrease | Mass Spectrometry | [2] |

| Rab8A (pT72) | Mouse Embryonic Fibroblasts | Significant decrease | Mass Spectrometry | [2] |

| LRRK2 (pS935) | Macrophages | Significant decrease | Western Blot | [11] |

| LRRK2 (pS1292) | HEK293 Cells | Significant decrease | Proximity Ligation Assay | [12] |

Table 2: Modulation of Protein Phosphorylation by LRRK2 Inhibitors. This table highlights the significant reduction in the phosphorylation of key LRRK2 substrates and autophosphorylation sites following treatment with LRRK2 kinase inhibitors.

Cellular Pathways Modulated by this compound

Vesicular Trafficking

The most profound and well-documented cellular process affected by this compound is vesicular trafficking, mediated by the dephosphorylation of Rab GTPases.[13][14] LRRK2 phosphorylates several Rab proteins, including Rab8a, Rab10, and Rab35, at a conserved residue within their switch II domain.[2] This phosphorylation event alters their ability to interact with downstream effectors, thereby disrupting the intricate processes of vesicle budding, transport, and fusion.[5] this compound treatment, by inhibiting LRRK2 kinase activity, leads to a rapid dephosphorylation of these Rab proteins, restoring their normal function and rectifying defects in processes such as endocytosis, exocytosis, and lysosomal trafficking.[8][13]

References

- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]

- 3. waters.com [waters.com]

- 4. protocols.io [protocols.io]

- 5. learn.cellsignal.com [learn.cellsignal.com]

- 6. protocols.io [protocols.io]

- 7. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. LRRK2-IN-6 | TargetMol [targetmol.com]

- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]

- 13. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

Methodological & Application

Application Notes and Protocols: LRRK2 Inhibition in Mouse Models of Parkinson's Disease using MLi-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the LRRK2 kinase inhibitor, MLi-2, in mouse models of Parkinson's disease. The information is intended to guide researchers in designing and executing experiments to study the effects of LRRK2 inhibition in a preclinical setting.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). Many of these mutations lead to an increase in the kinase activity of the LRRK2 protein, making it a promising therapeutic target. LRRK2 kinase inhibitors are being developed to counteract this hyperactivity. MLi-2 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has been characterized in various preclinical models. It effectively reduces the phosphorylation of LRRK2 and its downstream substrates, such as Rab GTPases. These notes detail the application of MLi-2 in the widely used LRRK2 G2019S knock-in (KI) mouse model, which carries the most common PD-associated mutation.

Mechanism of Action

MLi-2 is an ATP-competitive inhibitor of LRRK2 kinase activity. In mouse models, its efficacy is typically assessed by measuring the dephosphorylation of LRRK2 at autophosphorylation sites like Serine 935 (pS935) and Serine 1292 (pS1292), as well as the phosphorylation of its downstream substrate Rab12 at Serine 106 (pS106 Rab12). A reduction in the phosphorylation of these markers indicates successful target engagement by MLi-2 in both central and peripheral tissues.[1][2]

Data Presentation

The following tables summarize quantitative data from studies administering MLi-2 to mice.

Table 1: In Vitro and In Vivo Potency of MLi-2

| Assay Type | Parameter | Value | Reference |

| Purified LRRK2 Kinase Assay | IC50 | 0.76 nM | [2][3] |

| Cellular Assay (pSer935 LRRK2 dephosphorylation) | IC50 | 1.4 nM | [2][3] |

| Radioligand Competition Binding Assay | IC50 | 3.4 nM | [2][3] |

Table 2: Acute Administration of MLi-2 in LRRK2 G2019S KI Mice

| Administration Route | Dose (mg/kg) | Time Point of Analysis | Key Findings | Reference |

| Oral Gavage | 1, 3, 10, 30, 60, 90 | 1 hour | Significant dephosphorylation of pS1292 LRRK2 starting at 1 mg/kg in kidney and lung.[1] | [1] |

| Oral Gavage | 10 | 0.5, 1, 3, 12, 24, 72 hours | Time-dependent dephosphorylation and subsequent recovery of LRRK2 and Rab phosphorylation.[1] | [1] |

| Intraperitoneal Injection | 10 | Not Specified | 75% reduction in pSer1292 LRRK2 levels.[4] | [4] |

Table 3: Chronic Administration of MLi-2 in LRRK2 G2019S KI Mice

| Administration Route | Dose (mg/kg/day) | Duration | Key Findings | Reference |

| In-diet | 60 | 10 days & 10 weeks | Sustained dephosphorylation of pS1292 LRRK2 and pS106 Rab12.[1] | [1] |

| In-diet | 8, 45 | 6 months | Reversal of G2019S-associated acceleration of tau pathology progression.[4] | [4] |

| In-diet | Not specified | 15 weeks | Well-tolerated with morphological changes in the lung (enlarged type II pneumocytes).[2] | [2] |

Experimental Protocols

Acute MLi-2 Administration via Oral Gavage

Objective: To assess the dose-dependent and time-course effects of a single dose of MLi-2 on LRRK2 kinase activity in vivo.

Materials:

-

LRRK2 G2019S KI mice (homozygous, 4-7 months old)[1]

-

MLi-2

-

Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in water[1]

-

Oral gavage needles

-

Dissection tools

-

Liquid nitrogen

-

Protein extraction buffers and reagents

-

Antibodies: anti-pS1292 LRRK2, anti-total LRRK2, anti-pS106 Rab12, anti-total Rab12, loading control antibody (e.g., GAPDH)

-

Western blot equipment and reagents

Procedure:

-

Preparation of MLi-2 solution: Dissolve MLi-2 in the vehicle to achieve the desired final concentrations (e.g., for doses of 1, 3, 10, 30, 60, and 90 mg/kg).[1]

-

Animal Dosing:

-

Tissue Collection:

-

At the designated time point, euthanize the mice.

-

Rapidly dissect tissues of interest (e.g., brain, kidney, lung) and snap-freeze in liquid nitrogen.

-

Store tissues at -80°C until further processing.

-

-

Protein Extraction and Western Blotting:

-

Homogenize frozen tissues in appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and Western blotting using specific antibodies to detect total and phosphorylated levels of LRRK2 and Rab12.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

-

Chronic MLi-2 Administration via In-diet Formulation

Objective: To evaluate the long-term effects of sustained LRRK2 inhibition on pathology and biochemical markers in a mouse model of Parkinson's disease.

Materials:

-

LRRK2 G2019S KI mice

-

Custom chow supplemented with MLi-2 to achieve desired daily dosage (e.g., 60 mg/kg/day)[1]

-

Control chow (without MLi-2)

-

Metabolic cages (for monitoring food intake, optional)

-

Equipment for behavioral testing (e.g., open field for locomotor activity)

-

Histology equipment and reagents

-

Standard materials for protein analysis (as listed in Protocol 1)

Procedure:

-

Dietary Formulation: Work with a commercial vendor to prepare chow containing MLi-2 at a concentration calculated to deliver the target daily dose based on average mouse food consumption.

-

Animal Treatment:

-

Behavioral Analysis (Optional): At specified time points during the chronic treatment, perform behavioral tests to assess motor function or other relevant phenotypes.

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and collect tissues as described in Protocol 1.

-

Perform Western blotting to confirm sustained inhibition of LRRK2 kinase activity.

-

Conduct histological analysis to assess any pathological changes in the brain (e.g., tau pathology) or peripheral organs (e.g., lung, kidney).[2][4]

-

For a more in-depth analysis, consider performing proteomics on tissue samples to identify broader changes in signaling pathways.[1]

-

Visualizations

Caption: LRRK2 signaling pathway and the inhibitory action of MLi-2.

Caption: Experimental workflow for MLi-2 administration in mice.

References

- 1. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

Application Notes: Monitoring LRRK2 Kinase Activity via Western Blot of pS935-LRRK2 Following Lrrk2-IN-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The kinase activity of LRRK2 is a key focus for therapeutic intervention, and small molecule inhibitors are under intense investigation. A reliable method for monitoring the efficacy of these inhibitors in a cellular context is the measurement of the phosphorylation status of LRRK2 at serine 935 (pS935). Pharmacological inhibition of LRRK2 kinase activity leads to the dephosphorylation of this site, making pS935-LRRK2 a valuable pharmacodynamic biomarker.[1]

This document provides a detailed protocol for performing a Western blot to detect changes in pS935-LRRK2 levels in cultured cells following treatment with the LRRK2 kinase inhibitor, Lrrk2-IN-4.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. The phosphorylation of LRRK2 at serine 935 is a key regulatory event. While not a direct autophosphorylation site, its phosphorylation state is dependent on LRRK2 kinase activity.[2] LRRK2 kinase inhibitors, such as this compound, block the catalytic activity of the kinase domain. This inhibition leads to a conformational change that makes pS935 accessible to phosphatases, resulting in its dephosphorylation.[3] This dephosphorylation event can be readily detected by Western blotting and serves as a robust indicator of target engagement by the inhibitor.

Caption: LRRK2 Signaling and Inhibition by this compound.

Quantitative Data Summary

The table below summarizes the quantitative effect of a potent LRRK2 kinase inhibitor on the dephosphorylation of pS935-LRRK2 as determined by Western blot analysis. While specific data for this compound is not publicly available, the data for ODS2005294, another novel LRRK2 kinase inhibitor, is presented as a representative example of the expected potency.

| Compound | Assay | Target | Cell Type | IC50 (nM) | Reference |

| ODS2005294 | Western Blot | pS935-LRRK2 Dephosphorylation | Human PBMCs | 1.9 | [2] |

Experimental Protocol: Western Blot for pS935-LRRK2

This protocol describes the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pS935-LRRK2 and total LRRK2.

Caption: Western Blot Workflow for pS935-LRRK2 Detection.

Materials and Reagents

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell type endogenously expressing LRRK2.

-

This compound: Prepare a stock solution in DMSO.

-

Phosphate-Buffered Saline (PBS): Cold, sterile.

-

RIPA Lysis Buffer: With freshly added protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

Precast Gels: 4-12% Bis-Tris polyacrylamide gels.

-

Running Buffer: MOPS or MES SDS Running Buffer.

-

Transfer Buffer

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Prepare serial dilutions of this compound in cell culture medium. A typical dose-response range could be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the cells for a predetermined time (e.g., 90 minutes).[4]

-

-

Cell Lysis:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-30 µg) into the wells of a 4-12% Bis-Tris gel.

-

Include a pre-stained protein ladder in one well.

-

Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for pS935-LRRK2 and total LRRK2 using appropriate software.

-

Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample to account for any variations in protein loading.

-

Plot the normalized pS935-LRRK2 levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. oncodesign-services.com [oncodesign-services.com]

- 3. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

Application Notes and Protocols for Lrrk2-IN-4 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lrrk2-IN-4, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary neuron cultures. This document outlines the core applications, detailed experimental protocols, and expected outcomes based on established research with LRRK2 inhibitors.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The kinase activity of LRRK2 is implicated in a variety of cellular processes, including neurite outgrowth, vesicular trafficking, and autophagy.[3] Dysregulation of these processes due to LRRK2 mutations is believed to contribute to neuronal dysfunction and degeneration. This compound is a valuable tool for investigating the physiological and pathological roles of LRRK2 kinase activity in neurons.

Applications in Primary Neuron Cultures

The use of this compound in primary neuron cultures is primarily focused on elucidating the role of LRRK2 kinase activity in neuronal function and dysfunction. Key applications include:

-

Investigation of Neurite Outgrowth and Complexity: Studies have shown that overexpression of mutant LRRK2 can impair neurite outgrowth, and this effect can be rescued by LRRK2 kinase inhibitors.[4][5][6] this compound can be used to assess the role of LRRK2 kinase activity in regulating dendritic and axonal morphology.

-

Modulation of Neurotoxicity: LRRK2 mutations have been linked to increased neuronal vulnerability and cell death.[1][7] this compound can be employed to determine if inhibiting LRRK2 kinase activity can protect neurons from various stressors or the toxic effects of mutant LRRK2.

-

Elucidation of LRRK2-Mediated Signaling Pathways: LRRK2 is known to be involved in signaling cascades, including the MAPK pathway.[8] By inhibiting LRRK2 with this compound, researchers can dissect the downstream signaling events regulated by its kinase activity.

-

Target Validation for Therapeutic Development: As LRRK2 is a promising therapeutic target for Parkinson's disease, this compound serves as a critical tool for validating the therapeutic potential of LRRK2 kinase inhibition in disease-relevant neuronal models.

Quantitative Data Summary

The following tables summarize typical concentration ranges and observed effects of LRRK2 inhibitors in primary neuron cultures. These values are based on published data for potent LRRK2 inhibitors and should serve as a starting point for optimization with this compound.

Table 1: Recommended Concentration Range for this compound in Primary Neuron Cultures

| Parameter | Recommended Range | Notes |

| Working Concentration | 10 nM - 1 µM | Start with a concentration range based on the known IC50 of this compound. A dose-response experiment is crucial to determine the optimal concentration for your specific assay and neuronal type. The related inhibitor LRRK2-IN1 has been used in the 0.05 - 0.5 µM range in primary cortical neurons. |

| Vehicle Control | DMSO | The final concentration of DMSO should be kept constant across all conditions and ideally below 0.1% to avoid solvent-induced toxicity. |

| Incubation Time | 24 hours - 21 days | The optimal incubation time will depend on the specific biological question. Short-term incubations (24-72 hours) are suitable for signaling studies, while long-term incubations (7-21 days) are often necessary for assessing effects on neurite outgrowth and survival.[9] |

Table 2: Representative Quantitative Effects of LRRK2 Kinase Inhibition in Primary Neurons

| Assay | Primary Neuron Type | LRRK2 Inhibitor | Concentration | Observed Effect |

| Neurite Outgrowth | Hippocampal | G1023 | 100 nM | Amelioration of neurite outgrowth defects in neurons expressing G2019S mutant LRRK2.[4] |

| LRRK2 Phosphorylation | Cortical | MLi-2 | 200 nM | Significant reduction in LRRK2 autophosphorylation at Ser1292.[10] |

| α-synuclein Pathology | Hippocampal | PF-475, PF-360 | 30 nM | ~75% inhibition of LRRK2 S935 phosphorylation.[11] |

| Neurotoxicity | Cortical | LRRK2-IN1 | 0.05 - 0.5 µM | Reduction in mutant LRRK2-induced toxicity. |

Experimental Protocols

Protocol 1: Primary Neuron Culture Preparation

This protocol describes the general procedure for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.

Materials:

-

Embryonic day 16-18 (E16-18) mouse or rat pups

-

Dissection medium (e.g., Hibernate-E)

-

Enzymatic digestion solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, Glutamax, and penicillin/streptomycin)

-

Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-Lysine)

Procedure:

-

Euthanize pregnant dam and dissect embryos in a sterile environment.

-

Isolate hippocampi or cortices from embryonic brains in ice-cold dissection medium.

-

Mince the tissue and incubate in the enzymatic digestion solution according to the manufacturer's instructions to dissociate the cells.

-

Gently triturate the cell suspension to obtain a single-cell suspension.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture vessels in pre-warmed plating medium.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the plating medium with fresh, pre-warmed maintenance medium. Continue with half-media changes every 3-4 days.

Protocol 2: this compound Treatment of Primary Neurons

Materials:

-

Primary neuron cultures (e.g., at 5-7 days in vitro, DIV)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed neuron maintenance medium

-

Vehicle control (DMSO)

Procedure:

-

Prepare a series of working solutions of this compound by diluting the stock solution in neuron maintenance medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove half of the medium from each well of the cultured neurons.

-

Add the prepared this compound working solutions or the vehicle control to the respective wells.

-

Incubate the neurons for the desired duration (e.g., 24 hours for signaling studies, or 7-14 days for neurite outgrowth analysis).

-

Proceed with downstream analysis (e.g., immunocytochemistry, western blotting, or viability assays).

Protocol 3: Neurite Outgrowth Assay

Materials:

-

Primary neuron cultures treated with this compound or vehicle

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)

-

Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-βIII-tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope with image analysis software

Procedure:

-

After the treatment period, fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize and block non-specific binding by incubating the cells in the permeabilization/blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Visualizations

Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Caption: Experimental Workflow for this compound Application in Primary Neurons.

Caption: Logical Relationship of LRRK2 Dysfunction and this compound Intervention.

References

- 1. LRRK2 mutations and neurotoxicant susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coordinate Regulation of Neurite Outgrowth by LRRK2 and Its Interactor, Rab5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Kinase activity of mutant LRRK2 mediates neuronal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased LRRK2 kinase activity alters neuronal autophagy by disrupting the axonal transport of autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LRRK2 activity does not dramatically alter α-synuclein pathology in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Lrrk2-IN-4 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target protein in a cellular context. This technique relies on the principle that a protein's thermal stability is altered upon ligand binding. When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a ligand indicates target engagement.

This document provides detailed application notes and protocols for utilizing CETSA to assess the target engagement of Lrrk2-IN-4 , an inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. Verifying that a small molecule inhibitor like this compound directly binds to LRRK2 in a cellular environment is a critical step in its development as a potential therapeutic agent.

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1][2] Mutations in LRRK2, particularly within its kinase domain (e.g., G2019S), can lead to increased kinase activity, which is thought to contribute to the neurodegeneration observed in Parkinson's disease.[3] LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[4] By inhibiting the kinase activity of LRRK2, compounds like this compound aim to modulate these downstream signaling events.

LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Principles of CETSA for this compound

The CETSA workflow to determine the target engagement of this compound involves treating cells with the compound, subjecting the cells to a heat challenge, lysing the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble LRRK2.

References

- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. apexbt.com [apexbt.com]

Application Notes and Protocols: High-Content Imaging Analysis of LRRK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction to LRRK2 and Its Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in both familial and sporadic cases of Parkinson's disease (PD). Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to increased kinase activity, which is thought to contribute to neuronal toxicity and cell death. This has made LRRK2 a prime therapeutic target for the development of kinase inhibitors.

High-content imaging (HCI) offers a powerful platform to assess the effects of LRRK2 inhibitors on various cellular processes in a multiplexed and automated fashion. Key cellular phenotypes that can be quantified using HCI include the inhibition of LRRK2 kinase activity (via substrate phosphorylation), neurite outgrowth dynamics, and cellular toxicity.

Key High-Content Imaging Assays for LRRK2 Inhibitor Profiling

Inhibition of LRRK2 Kinase Activity: pRab10 Immunofluorescence

Application: To quantify the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation of its substrate, Rab10, at Threonine 73 (pT73-Rab10). LRRK2 hyperactivation leads to increased Rab10 phosphorylation, a process that can be reversed by potent LRRK2 inhibitors.

Data Presentation:

| Treatment Group | Cell Line | Inhibitor Conc. | Mean pRab10 Intensity (Normalized) | Standard Deviation |

| Vehicle (DMSO) | A549 (WT-LRRK2) | 0 µM | 1.00 | 0.12 |

| LRRK2 Inhibitor | A549 (WT-LRRK2) | 1 µM | 0.25 | 0.05 |

| Vehicle (DMSO) | A549 (G2019S-LRRK2) | 0 µM | 2.50 | 0.30 |

| LRRK2 Inhibitor | A549 (G2019S-LRRK2) | 1 µM | 0.30 | 0.07 |

Note: The data presented are representative values based on studies with potent LRRK2 inhibitors and should be empirically determined for Lrrk2-IN-4.

Experimental Protocol:

Materials:

-

A549 cells (or other suitable cell line with endogenous LRRK2 expression)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other LRRK2 inhibitor)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.25% in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Rab10 (Thr73)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear stain: Hoechst 33342

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well imaging plate at a density that ensures 70-80% confluency at the time of the assay.

-

Compound Treatment: Treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 90 minutes).

-

Fixation: Aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with the primary antibody against pRab10 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

-

Imaging: Wash with PBS and acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to segment individual cells based on the nuclear stain, and quantify the mean fluorescence intensity of the pRab10 signal in the cytoplasm of each cell. Normalize the intensity to the vehicle control.